molecular formula C11H15Cl2NO B7829766 4-[(4-Chlorophenyl)methyl]morpholine hydrochloride

4-[(4-Chlorophenyl)methyl]morpholine hydrochloride

Cat. No.: B7829766
M. Wt: 248.15 g/mol
InChI Key: KPNQTEZAJUAYTC-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]morpholine hydrochloride is a chemical compound that belongs to the class of organic compounds known as morpholines. It is characterized by a morpholine ring substituted with a 4-chlorophenylmethyl group and a hydrochloride moiety. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)methyl]morpholine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance efficiency and control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Chlorophenyl)methyl]morpholine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of 4-[(4-chlorophenyl)methyl]morpholine-2,5-dione.

  • Reduction: Reduction reactions can yield 4-[(4-chlorophenyl)methyl]morpholine-2,5-diol.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Chlorophenyl)methyl]morpholine hydrochloride has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(4-Chlorophenyl)methyl]morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

4-[(4-Chlorophenyl)methyl]morpholine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • 4-[(3-Chlorophenyl)methyl]morpholine hydrochloride: Similar structure but with a different position of the chlorine atom on the phenyl ring.

  • 4-[(4-Bromophenyl)methyl]morpholine hydrochloride: Similar structure but with a bromine atom instead of chlorine.

  • 4-[(4-Chlorophenyl)methyl]piperidine hydrochloride: Similar core structure but with a piperidine ring instead of morpholine.

These compounds share similarities in their chemical structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13;/h1-4H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNQTEZAJUAYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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